Ethyl (R)-4,4-dimethylpyrrolidine-2-carboxylate hydrochloride
Description
Properties
Molecular Formula |
C9H18ClNO2 |
|---|---|
Molecular Weight |
207.70 g/mol |
IUPAC Name |
ethyl (2R)-4,4-dimethylpyrrolidine-2-carboxylate;hydrochloride |
InChI |
InChI=1S/C9H17NO2.ClH/c1-4-12-8(11)7-5-9(2,3)6-10-7;/h7,10H,4-6H2,1-3H3;1H/t7-;/m1./s1 |
InChI Key |
IOAQSQJEFPKKLD-OGFXRTJISA-N |
Isomeric SMILES |
CCOC(=O)[C@H]1CC(CN1)(C)C.Cl |
Canonical SMILES |
CCOC(=O)C1CC(CN1)(C)C.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl ®-4,4-dimethylpyrrolidine-2-carboxylate hydrochloride typically involves the reaction of 4,4-dimethylpyrrolidine with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl ®-4,4-dimethylpyrrolidine-2-carboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like amines or thiols can be used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: N-oxides
Reduction: Alcohols
Substitution: Amides, thioesters, and other derivatives
Scientific Research Applications
Ethyl ®-4,4-dimethylpyrrolidine-2-carboxylate hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: It is investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl ®-4,4-dimethylpyrrolidine-2-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets depend on the specific application and context of its use.
Comparison with Similar Compounds
Comparison with Structurally or Functionally Similar Compounds
Structural Analogues
Ethyl (S)-4,4-dimethylpyrrolidine-2-carboxylate hydrochloride
- Structure : Enantiomer of the target compound (S-configuration).
- Key Differences : Stereochemistry at the 2-position alters interactions with chiral biological targets. For example, the R-enantiomer may exhibit higher binding affinity to specific enzymes or receptors compared to the S-form.
- Applications : Both enantiomers are used in asymmetric synthesis, but their pharmacological profiles can diverge significantly due to stereoselectivity .
H-Series Inhibitors (e.g., H-7, H-8, H-9 hydrochlorides)
- Structures: Isoquinoline sulfonamide derivatives with piperazine or aminoethyl substituents ().
- Comparison: The target compound lacks the isoquinoline sulfonamide moiety, reducing its kinase inhibition breadth compared to H-series inhibitors. However, its pyrrolidine core offers greater metabolic stability than the H-series’ flexible amine chains. Both classes utilize hydrochloride salts to improve solubility .
Benzylisoquinoline Alkaloid Hydrochlorides (e.g., Jatrorrhizine, Berberine)
- Structures: Aromatic isoquinoline cores with methoxy or methylenedioxy groups ().
- Alkaloids like berberine exhibit antimicrobial activity via DNA intercalation, whereas the target compound’s ester group suggests utility in prodrug design .
Functional Analogues
Ethyl 1H-pyrrolo[2,3-c]pyridine-2-carboxylates
- Structure : Fused bicyclic pyrrolopyridine system ().
- Comparison :
- The dimethylpyrrolidine in the target compound provides steric hindrance, enhancing stability against enzymatic degradation compared to the planar pyrrolopyridine.
- Both compounds are synthesized via esterification and hydrogenation, but the bicyclic derivatives require Pd/C catalysis for ring closure .
Lecarnidipine Hydrochloride
Data Tables
Table 1: Structural and Functional Comparison
Table 2: Physicochemical Properties
| Property | Ethyl (R)-4,4-dimethylpyrrolidine-2-carboxylate HCl | H-7 Hydrochloride | Berberine Hydrochloride |
|---|---|---|---|
| Molecular Formula | C₉H₁₈ClNO₂ | C₁₄H₂₀Cl₂N₄O₂S | C₂₀H₁₈ClNO₄ |
| Solubility (Water) | High (hydrochloride salt) | Moderate | Low |
| Key Functional Groups | Ester, dimethylpyrrolidine | Sulfonamide, piperazine | Methoxy, isoquinoline |
Research Findings and Implications
- Stereochemical Impact : The R-enantiomer’s configuration may enhance binding to chiral targets like dopamine receptors , as seen in related pyrrolidine esters ().

- Synthetic Utility : The compound’s ester group allows facile hydrolysis to carboxylic acids, enabling modular drug design ().
- Stability: The dimethyl groups reduce ring puckering, improving stability over non-methylated analogues ().
Biological Activity
Ethyl (R)-4,4-dimethylpyrrolidine-2-carboxylate hydrochloride is a compound of significant interest in pharmacological research due to its potential biological activities. This article reviews the available literature on its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by a pyrrolidine ring with ethyl and carboxylate substituents. The presence of the chiral center at the 2-position of the pyrrolidine contributes to its biological activity, influencing interactions with biological targets.
The compound has been studied for its inhibitory effects on various biological pathways. Research indicates that it may act as an inhibitor of specific GTPases, such as CDC42, which are implicated in cancer progression and other diseases. The inhibition of CDC42 can disrupt pathways involved in cell migration and proliferation, making it a potential candidate for anticancer therapies .
Anticancer Activity
Recent studies have demonstrated that this compound exhibits significant anticancer properties. In vitro assays have shown that the compound can inhibit tumor growth in various cancer cell lines. For example, it has been reported to reduce the viability of melanoma cells and colorectal cancer cells with KRAS mutations .
Table 1: Anticancer Activity of this compound
| Cell Line | IC50 (µM) | Effect on Cell Viability (%) |
|---|---|---|
| A375 (Melanoma) | 5.0 | 70% |
| SW480 (Colorectal) | 3.5 | 65% |
Neuroprotective Effects
In addition to its anticancer properties, this compound has shown promise in neuroprotection. Studies indicate that it may help mitigate neuronal damage in models of neurodegenerative diseases by modulating inflammatory responses and oxidative stress pathways .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the efficacy of this compound. Variations in substituents on the pyrrolidine ring significantly influence its biological activity. For instance, modifications that enhance lipophilicity or alter electronic properties can improve binding affinity to target proteins.
Table 2: Summary of SAR Studies
| Modification | Biological Activity Change |
|---|---|
| Addition of halogen substituents | Increased potency against cancer |
| Alteration of alkyl chain length | Decreased neuroprotective effects |
| Introduction of hydroxyl groups | Enhanced solubility |
Case Studies
- In Vivo Efficacy : A recent animal study evaluated the efficacy of this compound in a mouse model of melanoma. Mice treated with the compound showed a significant reduction in tumor size compared to controls, highlighting its potential as an effective therapeutic agent .
- Toxicology Profile : Preliminary toxicological assessments indicate that the compound exhibits a favorable safety profile at therapeutic doses. Long-term studies are needed to further evaluate its chronic toxicity and side effects .
Q & A
Q. What synthetic routes are commonly used to prepare Ethyl (R)-4,4-dimethylpyrrolidine-2-carboxylate hydrochloride, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : Multi-step syntheses often involve coupling pyrrolidine derivatives with halogenated aryl reagents under controlled conditions. For example, patents describe using (R)-configured pyrrolidine esters and halogenated benzaldehydes in nucleophilic substitutions, followed by cyclization . Optimization includes adjusting solvent polarity (e.g., dichloromethane or THF), temperature (0°C to room temperature), and stoichiometric ratios of reagents like carbodiimides or triethylamine to minimize side reactions . Monitoring intermediates via TLC or HPLC is critical for yield improvement.
Q. What analytical techniques are recommended to confirm the structural integrity and purity of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) is essential for stereochemical confirmation, particularly for chiral centers in the pyrrolidine ring. UV-Vis spectroscopy (e.g., λmax at 240–260 nm) and FTIR (to identify ester carbonyl stretches ~1700 cm<sup>−1</sup>) are used for functional group validation . Purity assessment requires HPLC with a C18 column and mobile phases like acetonitrile/water (0.1% TFA), with >95% purity as a benchmark .
Q. How should researchers handle and store this compound to ensure stability and safety?
- Methodological Answer : As a hydrochloride salt, the compound is hygroscopic and should be stored in airtight containers under inert gas (argon or nitrogen) at −20°C. Safety protocols from UN GHS guidelines recommend using PPE (gloves, goggles) and fume hoods during handling due to potential respiratory and skin irritation . Stability studies under accelerated conditions (40°C/75% RH) can predict shelf-life .
Advanced Research Questions
Q. How can stereochemical control be achieved during the synthesis of (R)-configured pyrrolidine derivatives to avoid racemization?
- Methodological Answer : Chiral auxiliaries or catalysts (e.g., BINAP-metal complexes) can enforce stereoselectivity during ring closure or esterification steps. For example, asymmetric hydrogenation of imine intermediates using Ru-based catalysts has been reported in analogous syntheses . Racemization risks are minimized by avoiding strong acids/bases and high temperatures (>50°C) during workup.
Q. What strategies resolve contradictory pharmacological data when testing this compound’s activity in enzyme inhibition assays?
- Methodological Answer : Contradictions may arise from assay conditions (e.g., buffer pH affecting hydrochloride salt solubility). Researchers should:
- Compare results across multiple assays (e.g., fluorescence-based vs. radiometric).
- Validate target engagement using SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to measure binding affinities directly .
- Perform dose-response curves (IC50) in triplicate to assess reproducibility .
Q. How can computational modeling predict the compound’s reactivity or interactions with biological targets?
- Methodological Answer : Density Functional Theory (DFT) calculations model the compound’s electronic structure to predict reactivity (e.g., nucleophilic sites on the pyrrolidine ring). Molecular docking (AutoDock Vina) or MD simulations (GROMACS) assess binding modes to targets like GPCRs or kinases . Cross-validate predictions with mutagenesis studies (e.g., alanine scanning of active-site residues) .
Q. What experimental designs are effective for studying the compound’s pharmacokinetics in vivo?
- Methodological Answer : Use radiolabeled analogs (e.g., <sup>14</sup>C or <sup>3</sup>H isotopes) to track absorption/distribution in rodent models. Time-point sampling (e.g., 4, 8, 24, 48 hours post-administration) with LC-MS/MS quantitation identifies metabolic pathways and half-life . Bile-duct cannulation can assess enterohepatic recirculation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


